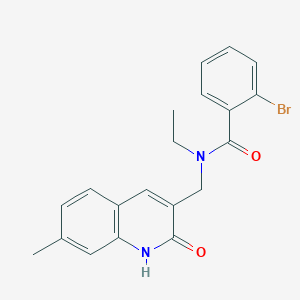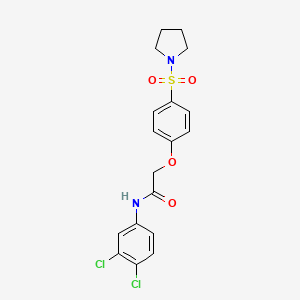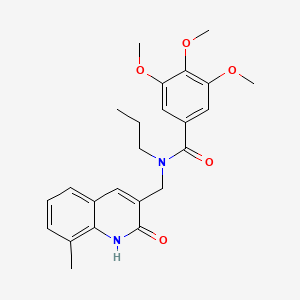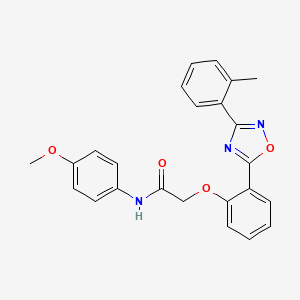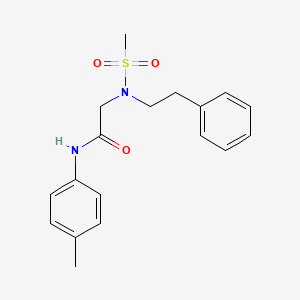
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide, also known as CTK 01512, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which has anti-inflammatory and anti-tumor effects. Furthermore, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 has also been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the limited availability of the compound, which may hinder its widespread use in research studies.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512. One direction is to further investigate its potential therapeutic properties in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the molecular mechanisms underlying its therapeutic effects and to develop more efficient synthesis methods for the compound.
Conclusion:
In conclusion, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anti-tumor effects, as well as its potential use in treating neurological disorders. The compound exerts its therapeutic effects through multiple mechanisms of action, including the inhibition of COX-2 and LOX activity, activation of PPAR-γ, and inhibition of AChE activity. While there are limitations to its use in lab experiments, there are several promising future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512.
Synthesemethoden
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a base to yield 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(1-phenylethyl)acetamide 01512 has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-20(22-12-8-5-9-13-22)27-26(29)19-28(17-16-21-10-6-4-7-11-21)34(30,31)23-14-15-24(32-2)25(18-23)33-3/h4-15,18,20H,16-17,19H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOQCGIWXXMAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

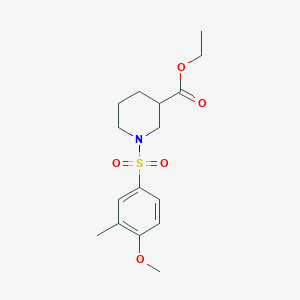
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)


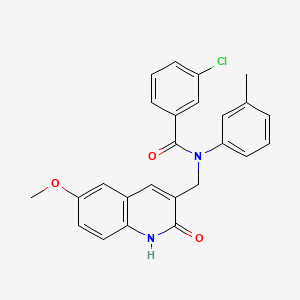

![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

